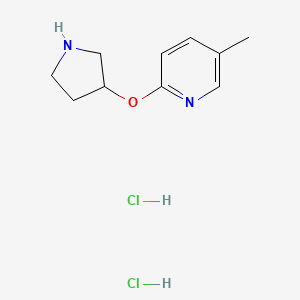
(2,2-Dimethylhexyl)(methyl)amine hydrochloride
説明
(2,2-Dimethylhexyl)(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C9H22ClN and its molecular weight is 179.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
(2,2-Dimethylhexyl)(methyl)amine hydrochloride plays a significant role in biochemical reactions due to its basic nature. Amines, including this compound, are known to interact with various enzymes and proteins. The lone pair of electrons on the nitrogen atom makes this compound a good nucleophile, allowing it to participate in nucleophilic substitution reactions . It can interact with electrophilic centers in biomolecules, forming stable complexes. Additionally, this compound can act as a ligand, binding to metal ions in metalloenzymes and influencing their catalytic activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism . This compound can also affect the function of ion channels and transporters, altering the movement of ions across cell membranes. In some cases, this compound may induce apoptosis or programmed cell death in certain cell types.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing the substrate from binding . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including organ damage and systemic toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have different biological activities . This compound can also interact with cofactors such as NADH and FADH2, influencing metabolic flux and the levels of specific metabolites. The metabolic pathways of this compound are complex and can vary depending on the biological system.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound can affect its biological activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific organelles such as the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects . The localization of this compound within the cell can impact its activity and function, as well as its interactions with other biomolecules.
特性
IUPAC Name |
N,2,2-trimethylhexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-5-6-7-9(2,3)8-10-4;/h10H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVHUWGKUUAXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)

![4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1485052.png)

amine](/img/structure/B1485055.png)
![4-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1485059.png)
![3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485060.png)
![4-[(4-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1485062.png)
![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)





